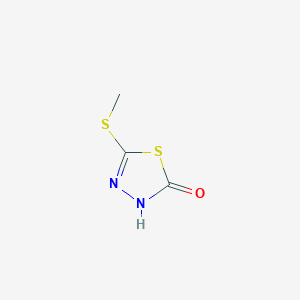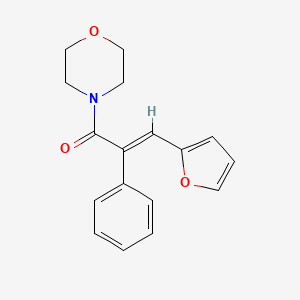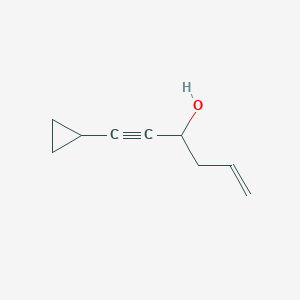
1-Cyclopropylhex-5-en-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylhex-5-en-1-yn-3-ol is an organic compound with the molecular formula C9H12O It features a cyclopropyl group attached to a hexenynol backbone, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylhex-5-en-1-yn-3-ol typically involves the cyclopropanation of an appropriate hexenynol precursor. One common method is the reaction of an alkene with a carbene or carbenoid, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reactivity of the carbene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage the highly reactive intermediates, and employing purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropylhex-5-en-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: SOCl2 in pyridine at 0°C to room temperature.
Major Products:
Oxidation: 1-Cyclopropylhex-5-en-1-yn-3-one.
Reduction: 1-Cyclopropylhex-5-en-1-ene or 1-Cyclopropylhexane.
Substitution: 1-Cyclopropylhex-5-en-1-yn-3-chloride or 1-Cyclopropylhex-5-en-1-yn-3-bromide.
Aplicaciones Científicas De Investigación
1-Cyclopropylhex-5-en-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropyl groups, providing insights into enzyme specificity and mechanism.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylhex-5-en-1-yn-3-ol depends on its specific application. In chemical reactions, the cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can participate in further transformations. The alkyne and alkene functionalities provide sites for addition reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
1-Cyclopropylhex-5-en-1-ol: Similar structure but lacks the alkyne group.
1-Cyclopropylhex-5-yn-3-ol: Similar structure but lacks the alkene group.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol backbone.
Uniqueness: 1-Cyclopropylhex-5-en-1-yn-3-ol is unique due to the presence of both alkyne and alkene groups along with the cyclopropyl ring. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1-cyclopropylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-2-3-9(10)7-6-8-4-5-8/h2,8-10H,1,3-5H2 |
Clave InChI |
HEOCRISLQLQBOJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C#CC1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


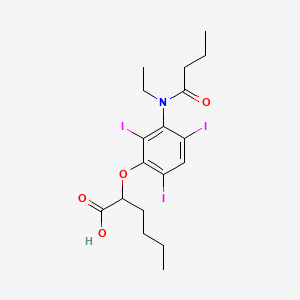
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
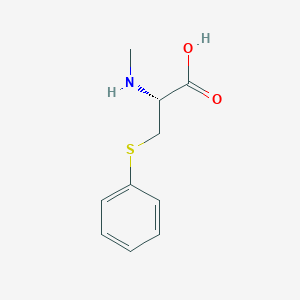
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


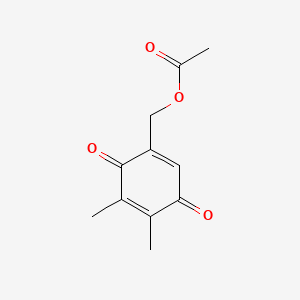
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
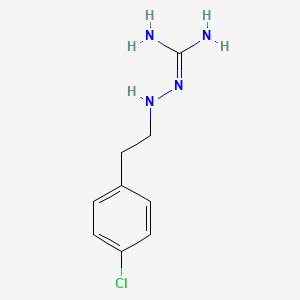
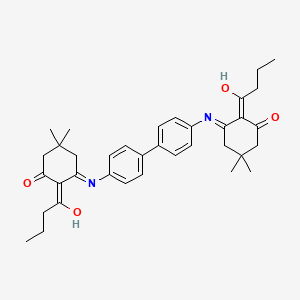
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
